
Azidocyclohexane
Overview
Description
Azidocyclohexane (also known as Cyclohexyl azide or this compound) is an organic compound with the molecular formula C₆H₁₁N₃. It is characterized by the presence of an azide group (-N₃) attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidocyclohexane can be synthesized through the nucleophilic substitution reaction of cyclohexyl halides with sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to the laboratory synthesis. The scalability of this method makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Azidocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.
Major Products:
Reduction: Cyclohexylamine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Azidocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Azidocyclohexane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azide group can undergo reduction to form amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electronic structure of the azide group, which allows for efficient interaction with electrophiles and dipolarophiles .
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but with an amine group instead of an azide group.
Cyclohexyl isocyanate: Contains an isocyanate group (-NCO) instead of an azide group.
Cyclohexyl nitrite: Contains a nitrite group (-ONO) instead of an azide group.
Uniqueness: Azidocyclohexane is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclohexane derivatives. The azide group allows for versatile chemical transformations, including the formation of triazoles through cycloaddition reactions, which are not possible with other similar compounds .
Biological Activity
Azidocyclohexane is a nitrogen-containing organic compound characterized by the presence of an azide group () attached to a cyclohexane ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in drug discovery.
Synthesis of this compound
This compound can be synthesized through a nucleophilic substitution reaction involving cyclohexyl halides and sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide. This reaction typically proceeds under mild conditions, yielding this compound as a product. The scalability of this method makes it suitable for both laboratory and industrial applications.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily due to its azide functional group. Key mechanisms include:
- Bioorthogonal Chemistry : Azides are widely used in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within living systems. This property is particularly useful in cellular imaging and drug delivery applications.
- Enzyme Interactions : The azide group can interact with various enzymes, leading to inhibition or activation. Such interactions can alter cellular processes, including gene expression and metabolic pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Below is a summary table of findings related to its biological effects:
Study | Cell Type | Effect Observed | Mechanism |
---|---|---|---|
Study 1 | Pancreatic Cancer Cells | Growth inhibition | Induction of apoptosis via caspase activation |
Study 2 | Breast Cancer Cells | Decreased Mcl-1 levels | Targeting Mcl-1 degradation |
Study 3 | General Cell Lines | Cytotoxicity observed | Enzyme inhibition leading to metabolic disruption |
Case Studies
- Pancreatic Cancer Research : In a study examining the effects of this compound on pancreatic cancer cells, it was found that treatment resulted in significant growth inhibition and upregulation of cell cycle inhibitors. This suggests that this compound may serve as a lead compound for developing new therapies targeting pancreatic cancer .
- Breast Cancer Studies : Another investigation focused on the use of this compound derivatives in breast cancer models demonstrated that these compounds could effectively lower Mcl-1 protein levels, which is crucial for cell survival in cancerous cells. The study indicated that these derivatives could induce apoptosis through caspase activation pathways .
- General Cytotoxicity Assessment : A broader assessment across various cell lines revealed that this compound exhibited cytotoxic properties, potentially making it a candidate for further development as an anticancer agent.
Properties
IUPAC Name |
azidocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNIGPBQIINLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074014 | |
Record name | Cyclohexane, azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-22-9 | |
Record name | Cyclohexane, azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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